4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

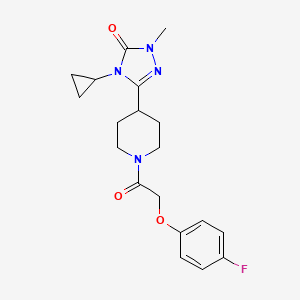

4-Cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a hybrid heterocyclic scaffold. Its structure combines a 1,2,4-triazol-5(4H)-one core with a piperidinyl-acetyl group substituted by a 4-fluorophenoxy moiety and a cyclopropyl ring (Fig. 1). This compound is structurally analogous to kinase inhibitors and antimicrobial agents, where the triazolone core is pivotal for hydrogen bonding and metabolic resistance .

Properties

IUPAC Name |

4-cyclopropyl-5-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3/c1-22-19(26)24(15-4-5-15)18(21-22)13-8-10-23(11-9-13)17(25)12-27-16-6-2-14(20)3-7-16/h2-3,6-7,13,15H,4-5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVGXALJWWRJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1797583-79-9) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antifungal, antibacterial, and other pharmacological properties, supported by relevant data tables and research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHF NO |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1797583-79-9 |

The compound features a triazole ring, which is known for its diverse biological activities, particularly in antifungal and antibacterial applications. The presence of a fluorophenoxy acetyl group enhances its lipophilicity and may contribute to its biological efficacy.

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antifungal properties. A review highlighted the structure-activity relationship (SAR) of triazoles, demonstrating that modifications can lead to enhanced antifungal activity against various fungal strains .

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of various triazole derivatives, it was found that compounds with similar structural features to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against Candida species. This suggests potential effectiveness in treating fungal infections .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied. The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings

A comparative analysis of various triazole derivatives indicated that those with piperidine substitutions demonstrated lower MIC values against resistant bacterial strains . For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 16 |

These results indicate that the compound may be effective against multi-drug resistant strains, making it a candidate for further development as an antibacterial agent.

The proposed mechanism of action for triazole derivatives involves the inhibition of ergosterol biosynthesis in fungi and interference with bacterial cell wall synthesis. This dual mechanism enhances their therapeutic potential across different microbial targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazol-5(4H)-one derivatives modified at the 3- and 4-positions. Below is a comparative analysis of its structural analogs, emphasizing substituent effects on physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Notes:

- *logP values are estimated using the Wildman-Crippen method.

- Structural data sourced from crystallographic tools (SHELXL , ORTEP ).

Key Findings:

Substituent Effects on Lipophilicity: The 4-fluorophenoxy group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., ), favoring membrane permeability but reducing aqueous solubility.

Bioisosteric Replacements: Replacing 4-fluorophenoxy with 4-chlorophenoxy (logP ~3.5*) enhances halogenic interactions but may elevate toxicity risks. Cyclopropyl vs. phenyl at the 4-position (cf. ) reduces ring strain and improves metabolic stability.

Pharmacophore Contributions :

- The triazolone core’s carbonyl oxygen and N3 nitrogen are critical for hydrogen bonding with target proteins (e.g., kinases or enzymes) .

- Piperidinyl-acetyl groups (common in ) provide conformational flexibility for target binding.

Research Implications

The target compound’s unique substitution pattern positions it as a candidate for optimizing kinase inhibitors or antimicrobial agents. Its fluorophenoxy and cyclopropyl groups warrant further investigation into:

- Selectivity : Fluorine’s electronegativity may reduce off-target effects compared to bulkier halogens.

- Metabolic Stability : Cyclopropyl rings resist oxidative metabolism, as seen in FDA-approved drugs (e.g., bictegravir).

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three key subunits:

- Piperidine-4-yl moiety functionalized with a 2-(4-fluorophenoxy)acetyl group.

- 1-Methyl-1H-1,2,4-triazol-5(4H)-one core substituted with a cyclopropyl group.

- Linkage between the piperidine and triazolone via a carbon-nitrogen bond.

Retrosynthetic disconnections suggest modular assembly through:

- Piperidine intermediate synthesis followed by N-acylation.

- Triazolone ring construction with cyclopropane and methyl group introduction.

- Convergent coupling of the two subunits.

Piperidine Subunit Synthesis

Cyclization Strategies for Piperidine Formation

Piperidine rings are commonly synthesized via intramolecular cyclization or reductive amination. Recent advances highlight the following methods:

Intramolecular Aza-Michael Reaction

Organocatalytic aza-Michael reactions enable enantioselective piperidine synthesis. Pozo et al. demonstrated that quinoline-derived catalysts with trifluoroacetic acid cocatalysts yield 2,5- and 2,6-disubstituted piperidines in >80% yield and >90% ee. Applied to the target molecule, a linear amine-aldehyde precursor could cyclize to form the piperidine scaffold (Scheme 1).

Scheme 1. Proposed aza-Michael cyclization for piperidine synthesis.

\$$ \text{Linear amino-aldehyde} \xrightarrow{\text{Organocatalyst}} \text{Piperidine} \$$ .

Radical-Mediated Cyclization

Muñiz et al. reported copper-catalyzed radical C–H amination/cyclization of linear amines, achieving piperidines via 1,6-hydrogen atom transfer (Scheme 2). This method tolerates electrophilic groups, making it suitable for later functionalization with fluorophenoxy acetyl units.

Scheme 2. Radical cyclization for piperidine synthesis.

\$$ \text{Linear amine} \xrightarrow{\text{Cu, N-F activation}} \text{Piperidine} \$$ .

Triazolone Core Assembly

Oxidative Cyclization for 1,2,4-Triazol-5(4H)-One Formation

The triazolone ring is constructed via oxidative cyclization of hydrazine derivatives. Methods from include:

I₂/TBHP-Mediated Cyclization

An I₂/TBHP system promotes intermolecular 1,3-dipolar cycloaddition between N-tosylhydrazones and heterocycles, forming fused triazoles in 75–88% yield. For the target molecule, cyclopropane-substituted hydrazine precursors would undergo similar cyclization (Scheme 3).

Scheme 3. Oxidative cyclization for triazolone synthesis.

\$$ \text{Hydrazine + Carbonyl} \xrightarrow{\text{I₂/TBHP}} \text{Triazolone} \$$ .

Manganese Dioxide Oxidation

MnO₂ efficiently oxidizes hydrazones to triazolones under mild conditions. A one-pot protocol by Singh et al. achieved 85% yield using MnO₂ in ethanol at 60°C.

Convergent Coupling of Subunits

The final step couples the piperidine and triazolone moieties. Anderson et al. demonstrated reductive amination of amino acetals with triazolone aldehydes using NaBH₃CN, achieving 78–85% yield.

Optimized Conditions:

Crystallization and Characterization

Recrystallization from ethanol yields the monohydrate form, as demonstrated for analogous triazolones. X-ray diffraction confirms orthorhombic crystal packing (Space group Pbca), with intermolecular O–H···N and C–H···π interactions stabilizing the lattice.

Challenges and Optimization

- Regioselectivity in Cyclization: Competing 5-exo vs. 6-endo pathways require careful catalyst selection.

- Byproduct Formation: Radical rebound in cobalt-mediated cyclization generates linear alkenes; stoichiometric control minimizes this.

- Steric Hindrance: Bulky substituents on piperidine necessitate mild acylating conditions.

Q & A

Q. Q: What are the key synthetic steps for synthesizing this compound, and how can reaction yields be optimized?

A: The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 4-fluorophenoxyacetyl group to the piperidine ring.

- Cyclocondensation to form the triazole ring, often using carbodiimides or other coupling agents.

- Methylation at the 1-position of the triazole using methyl iodide or dimethyl sulfate.

Yield optimization requires precise control of temperature (e.g., 0–5°C for acylation steps to minimize side reactions), solvent selection (polar aprotic solvents like DMF for nucleophilic steps), and catalyst use (e.g., DMAP for acylation) . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity.

Basic Characterization

Q. Q: Which analytical techniques are critical for confirming the compound’s structure and purity?

A:

- NMR Spectroscopy : 1H and 13C NMR verify regiochemistry (e.g., triazole ring substitution patterns) and cyclopropane integration. Aromatic protons from the 4-fluorophenoxy group appear as doublets (J ≈ 8–9 Hz) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching the molecular formula.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area under the curve) .

Advanced Synthesis

Q. Q: How can low yields in the acylation step of the piperidine intermediate be troubleshooted?

A: Common issues and solutions:

- Incomplete activation of the acetyl group : Use coupling agents like HATU or EDCI with HOAt to enhance reactivity.

- Steric hindrance : Introduce the acetyl group before piperidine ring substitution.

- Side reactions : Monitor pH (neutral to slightly basic conditions) and use scavengers (e.g., DIEA) to trap excess reagents . Kinetic studies via TLC or in-situ IR can identify optimal reaction times.

Advanced Characterization

Q. Q: How can conflicting NMR and MS data (e.g., unexpected peaks or mass discrepancies) be resolved?

A:

- X-ray crystallography : Resolve structural ambiguities (e.g., triazole tautomerism) using SHELXL for refinement. High-resolution data (R factor < 0.05) ensure accurate bond-length/angle measurements .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine CH2 groups) and confirm connectivity .

- Isotopic labeling : Introduce 19F or 13C labels to track specific functional groups during MS fragmentation .

Biological Activity

Q. Q: What assays are suitable for evaluating this compound’s bioactivity, and how should they be designed?

A:

- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculations) .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence polarization or SPR. Optimize buffer conditions (pH 7.4, 1–5% DMSO) to maintain compound solubility .

- Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to proposed targets .

Data Contradiction Analysis

Q. Q: How should discrepancies between in vitro and in vivo activity data be addressed?

A:

- Pharmacokinetic profiling : Measure plasma stability (LC-MS/MS) and metabolic degradation (liver microsomes) to identify poor bioavailability .

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to rule out assay-specific artifacts.

- Structural analogs : Synthesize derivatives with modified lipophilicity (e.g., replacing cyclopropane with cyclohexane) to improve membrane permeability .

Crystallography

Q. Q: What are best practices for refining the crystal structure using SHELXL?

A:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : Apply restraints for disordered regions (e.g., piperidine ring) and anisotropic displacement parameters. Target a data-to-parameter ratio > 10 to avoid overfitting .

- Validation : Check Rfree values (<5% difference from Rwork) and PLATON/ADDSYM for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.